molecular formula C15H24 B1674509 beta-Diploalbicene CAS No. 14682-34-9

beta-Diploalbicene

Cat. No.: B1674509
CAS No.: 14682-34-9
M. Wt: 204.35 g/mol
InChI Key: ITYNGVSTWVVPIC-NDKCEZKHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Diploalbicene typically involves the cyclization of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: Beta-Diploalbicene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

Beta-Diploalbicene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific molecular structure and the range of reactions it can undergo.

Comparison with Similar Compounds

Properties

CAS No.

14682-34-9

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m0/s1

InChI Key

ITYNGVSTWVVPIC-NDKCEZKHSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CCC2=C

SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C

Appearance

Solid powder

boiling_point

121.00 °C. @ 10.00 mm Hg

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

l-Aromadendrene;  Aromadendrene, (-)-;  beta-Diploalbicene;  (-)-10(14)-Aromadendrene; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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